

Sinapyl Alcohol (C11H14O4): A Comprehensive Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of Sinapyl alcohol, a monolignol with significant biological activities and a crucial role in plant biochemistry. This document is intended for researchers, scientists, and drug development professionals interested in the properties, synthesis, and biological functions of this compound.

Core Properties of Sinapyl Alcohol

Sinapyl alcohol, with the molecular formula C11H14O4, has a molecular weight of approximately 210.23 g/mol .[1][2][3][4] It is a crystalline solid at room temperature and is a key intermediate in the biosynthesis of lignin and various other natural products.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Sinapyl alcohol.



Property	Value	Source
Molecular Weight	210.23 g/mol	[1][2][3][4]
Melting Point	61-65 °C	[1][2][3][4]
Boiling Point	384.7 ± 37.0 °C (Predicted)	[1][2][5]
Density	1.205 ± 0.06 g/cm ³ (Predicted)	[1][2][5]
Solubility in Ethanol	~30 mg/mL	[1][6]
Solubility in DMSO	~30 mg/mL	[1][6]
Solubility in Dimethyl Formamide	~30 mg/mL	[1][6]
Solubility in PBS (pH 7.2)	~1 mg/mL	[1][6]
UV max	223, 276 nm	[6]

Biological Activities and Signaling Pathways

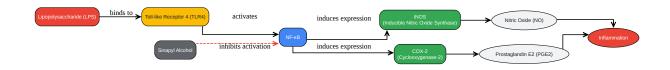
Sinapyl alcohol exhibits a range of biological activities, most notably anti-inflammatory, antinociceptive, and antioxidant properties.[1] It is also a fundamental precursor in the biosynthesis of syringyl lignin, a major component of the cell walls in angiosperm plants.

Anti-inflammatory and Antinociceptive Activity

Sinapyl alcohol has demonstrated significant anti-inflammatory and antinociceptive effects. Studies have shown that it can inhibit the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Sinapyl alcohol at concentrations of 50, 100, and 200 μ M reduces the production of nitrite, prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF- α).[1] In vivo studies have also confirmed its analgesic properties, where doses of 20 and 30 mg/kg inhibited acetic acid-induced writhing in mice.[1]

The anti-inflammatory mechanism of Sinapyl alcohol involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[7][8][9][10]



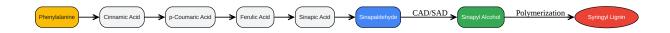


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Figure 1: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of Sinapyl Alcohol.

Lignin Biosynthesis

Sinapyl alcohol is a primary monomer for the biosynthesis of syringyl (S) lignin in angiosperms. The biosynthesis pathway involves the reduction of sinapaldehyde, a reaction catalyzed by cinnamyl alcohol dehydrogenase (CAD) or a specific sinapyl alcohol dehydrogenase (SAD).



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Figure 2: Simplified biosynthetic pathway of Sinapyl Alcohol and its incorporation into lignin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to Sinapyl alcohol.

Synthesis of Sinapyl Alcohol via Sodium Borohydride Reduction

This protocol describes the synthesis of Sinapyl alcohol from sinapaldehyde using sodium borohydride as the reducing agent.[11][12][13]

Materials:



- Sinapaldehyde
- Sodium borohydride (NaBH4)
- Methanol or Ethanol
- Ethyl acetate
- Saturated ammonium chloride solution
- Magnesium sulfate (anhydrous)
- · Deionized water
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve sinapaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.2-2 equivalents) portion-wise to the stirred solution. The reaction is exothermic.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of deionized water or a saturated aqueous solution of ammonium chloride at 0°C.
- Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).



- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield crude Sinapyl alcohol.

Purification: The crude product can be purified by crystallization from a mixture of methylene chloride and petroleum ether to yield pale yellow crystals.[11]

Figure 3: Experimental workflow for the synthesis and purification of Sinapyl Alcohol.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A method for the simultaneous measurement of coniferyl alcohol and sinapyl alcohol has been described.[14]

Column: C18

Mobile Phase: Water and Methanol

Flow Rate: 0.4-0.7 mL/min

Column Temperature: 25-30 °C

Detection Wavelength: 275 nm

Injection Volume: 20 μL

Gas Chromatography-Mass Spectrometry (GC-MS): Pyrolysis-GC/MS can be used for the analysis of sinapyl alcohol.[15] For underivatized samples, the mass spectrometer is typically operated in electron impact (70 eV) ionization mode with a scan range of 50-650 Da.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard techniques for the structural elucidation and purity assessment of Sinapyl alcohol.[17][18][19][20]

In Vivo Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rats: This is a standard model to evaluate the antiinflammatory activity of compounds.



- Male Wistar rats (180-190 g) are used.
- The test compound (e.g., Sinapyl alcohol) or vehicle is administered intraperitoneally or orally.
- After a set time (e.g., 30 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
- Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[21][22][23][24][25]

Acetic Acid-Induced Writhing Test in Mice: This model is used to assess peripheral analgesic activity.

- Mice (20-30 g) are divided into control, standard, and test groups.
- The test compound (e.g., Sinapyl alcohol at 20 or 30 mg/kg) or a standard analgesic is administered subcutaneously or orally.
- After a specific period (e.g., 60 minutes), 1% acetic acid solution (1 mL/100 g body weight) is injected intraperitoneally.
- The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a
 defined period (e.g., 10 minutes) following the acetic acid injection.
- The percentage of inhibition of writhing is calculated by comparing the test group with the control group.[26][27][28][29][30]

Conclusion

Sinapyl alcohol is a multifaceted molecule with significant potential in various research fields. Its well-defined chemical properties, established synthetic routes, and notable biological activities, particularly its anti-inflammatory effects, make it a compelling subject for further investigation in drug discovery and development. Furthermore, its fundamental role in plant



biology as a lignin precursor continues to be an active area of study. This guide provides a solid foundation for researchers to explore the diverse applications of this important natural product.

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